molecular formula C12H17NO3 B13036078 (1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine

(1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine

Cat. No.: B13036078
M. Wt: 223.27 g/mol
InChI Key: MGKVSZBPSGXJNB-SECBINFHSA-N
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Description

(1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is a chiral allylamine derivative featuring a 3,4,5-trimethoxyphenyl group. This compound is structurally characterized by a prop-2-enylamine backbone attached to a trimethoxyphenyl moiety at the R-configuration. The trimethoxyphenyl group is a hallmark of bioactive molecules, particularly in anticancer agents, due to its role in tubulin inhibition and interference with microtubule dynamics.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1R)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17NO3/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9H,1,13H2,2-4H3/t9-/m1/s1

InChI Key

MGKVSZBPSGXJNB-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H](C=C)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways and cellular responses. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin-targeting agents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons
Compound Core Structure Key Functional Groups Hydrogen Bonding Profile
(1R)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine Allylamine Amine, 3× methoxy Amine acts as H-bond donor
Combretastatin A-4 (1a) Stilbene Hydroxyl, 3× methoxy Hydroxyl forms H-bonds
Combretastatin A-4 Prodrug (1n) Phosphate ester Phosphate, 3× methoxy Phosphate enhances solubility

Key Observations :

  • The allylamine group in the target compound provides a distinct hydrogen-bonding capability compared to Combretastatin A-4’s hydroxyl group. This may influence binding affinity to tubulin or other targets.

Solubility and Prodrug Strategies

The trimethoxyphenyl group often confers low water solubility, as seen in Combretastatin A-4 (1a), which required prodrug development (e.g., phosphate salts 1m/1n) to improve bioavailability . Similarly, the amine group in this compound could be exploited for salt formation (e.g., hydrochloride or phosphate salts) to enhance solubility, mirroring strategies used for Combretastatin derivatives.

Table 2: Solubility and Stability Profiles
Compound Aqueous Solubility Stability Prodrug Potential
Target Compound Low (free base) Moderate High (amine salts)
Combretastatin A-4 (1a) Very low Low Requires derivatization
Combretastatin A-4 Prodrug (1n) High (phosphate salt) High Optimized for formulation

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